molecular formula C23H23FN4O4 B2433804 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide CAS No. 877632-92-3

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide

Cat. No. B2433804
M. Wt: 438.459
InChI Key: JPTOEZMJKYFOPY-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide, commonly known as FENIB, is a potent and selective serotonin receptor antagonist that has been extensively studied for its potential therapeutic applications. FENIB has been shown to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anxiolytic properties.

Scientific Research Applications

PET Radioligand Development

One of the primary applications of compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is in the development of PET radioligands. For instance, derivatives of this compound have shown potential as selective antagonists for 5-HT1A receptors, which are significant in neuropsychiatric disorders. These derivatives exhibit high brain uptake and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors in various neuropsychiatric conditions (García et al., 2014).

Antipsychotic Drug Development

Compounds structurally similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide have been explored for their potential as antipsychotic agents. These compounds exhibit affinity for various dopamine and serotonin receptors, making them candidates for treating disorders like schizophrenia. The structure-activity relationship studies of these compounds provide insights into their antipsychotic potential (Raviña et al., 2000).

Antibacterial Agent Synthesis

These compounds have also been studied for their potential as antibacterial agents. Derivatives have been synthesized and evaluated against various bacterial strains, with some showing significant antibacterial activity. This suggests their potential application in developing new antibacterial drugs (Foroumadi et al., 2007).

Corrosion Inhibition

In a more diverse application, similar compounds have been investigated as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate significant inhibition efficiency, highlighting their potential use in corrosion prevention in industrial applications (Singaravelu et al., 2022).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c24-19-7-1-2-8-20(19)26-10-12-27(13-11-26)21(22-9-4-14-32-22)16-25-23(29)17-5-3-6-18(15-17)28(30)31/h1-9,14-15,21H,10-13,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTOEZMJKYFOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide

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